GW4869

Vue d'ensemble

Description

GW69A, également connu sous le nom de GW4869, est un inhibiteur sélectif et non compétitif de la sphingomyélinase neutre (N-SMase). Ce composé est largement utilisé dans la recherche scientifique, en particulier dans les études liées à la synthèse et à la libération des exosomes. Il a une concentration inhibitrice (IC50) de 1 micromolaire pour la sphingomyélinase neutre et n'inhibe pas la sphingomyélinase acide même à des concentrations allant jusqu'à 150 micromolaires .

Applications De Recherche Scientifique

GW69A has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the inhibition of neutral sphingomyelinase and its effects on lipid metabolism.

Biology: Employed in studies related to exosome synthesis and release, as well as in investigations of sphingolipid signaling pathways.

Medicine: Explored for its potential therapeutic applications in diseases involving dysregulated sphingolipid metabolism, such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of research tools and assays for studying sphingomyelinase activity

Mécanisme D'action

Target of Action

GW4869, also known as GW-4869 HCl, 6823-69-4 (HCl), GW 4869, GW69A, or this compound dihydrochloride, is a selective and non-competitive inhibitor of neutral sphingomyelinase (N-SMase) with an IC50 of 1 μM . N-SMase is the primary target of this compound, and it plays a crucial role in the biogenesis and release of exosomes .

Mode of Action

This compound interacts with N-SMase, inhibiting its activity and thereby blocking the generation of exosomes . Exosomes are small vesicles that play a significant role in cell-to-cell communication, often carrying proteins, lipids, and nucleic acids from one cell to another . By inhibiting N-SMase, this compound effectively reduces the release of exosomes from cells .

Biochemical Pathways

The inhibition of exosome release by this compound affects several biochemical pathways. For instance, in prostate cancer cells, exosomes can induce macrophages to differentiate into M2 cells, a process that involves the activation of the AKT and STAT3 signaling pathways . By inhibiting exosome release, this compound impairs this differentiation process and the associated signaling pathways .

Result of Action

The primary result of this compound’s action is the inhibition of exosome release, which has several downstream effects. In the context of prostate cancer, this compound has been shown to inhibit the differentiation of macrophages into pro-tumor M2 cells . This leads to a reduction in pro-tumor activity and can inhibit the progression of prostate cancer .

Analyse Biochimique

Biochemical Properties

GW4869 interacts with neutral sphingomyelinase, an enzyme involved in the catabolism of sphingomyelin into ceramide . By inhibiting this enzyme, this compound prevents the formation of ceramide, a bioactive lipid involved in various cellular signaling pathways . This interaction alters the balance of sphingolipids in the cell membrane, affecting the release of exosomes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the differentiation of macrophages into M2 cells, a process induced by exosomes released by prostate cancer cells . This inhibition is achieved by blocking the release of these exosomes, thereby impairing the pro-tumor activity of the macrophages . In lung epithelial cells, this compound has been found to inhibit the epithelial-mesenchymal transition, a process involved in tumor progression .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to neutral sphingomyelinase, inhibiting the enzyme’s activity and preventing the formation of ceramide . This leads to a decrease in the release of exosomes from cells . These exosomes are known to carry various bioactive molecules and have been implicated in several cellular signaling pathways, including the AKT and STAT3 signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, after 24 hours of dosing retinal ganglion cells with this compound, a decrease in ceramide and an enhancement in GM1 ganglioside accumulation were observed . This led to a reduction in the density of small extracellular vesicles and an increase in the density of large ones .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in a study involving mice, a single intravitreal injection of this compound led to a significant loss of retinal ganglion cells and their axonal recipient neurons in the superior colliculus . This was accompanied by a dramatic reduction in anterograde retinal ganglion cell axon transport to the colliculus .

Metabolic Pathways

This compound is involved in the sphingolipid metabolic pathway, where it inhibits the conversion of sphingomyelin to ceramide by neutral sphingomyelinase . This affects the balance of sphingolipids in the cell membrane and influences the release of exosomes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely related to its role in inhibiting exosome release. By altering the balance of sphingolipids in the cell membrane, this compound affects the release and subsequent uptake of exosomes, thereby influencing their distribution within and between cells .

Subcellular Localization

The subcellular localization of this compound is linked to its target, neutral sphingomyelinase. While neutral sphingomyelinase has been localized to the Golgi apparatus in several cell lines, subsequent studies have found the localization of neutral sphingomyelinase predominantly at the plasma membrane . As an inhibitor of neutral sphingomyelinase, this compound is likely to be found in these same locations within the cell .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

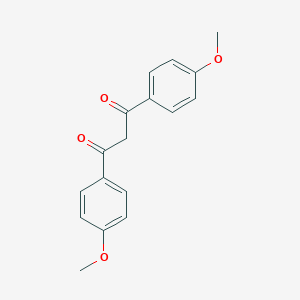

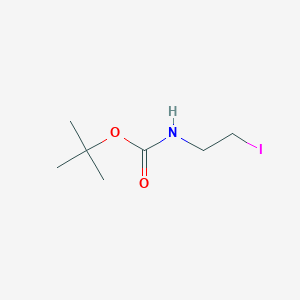

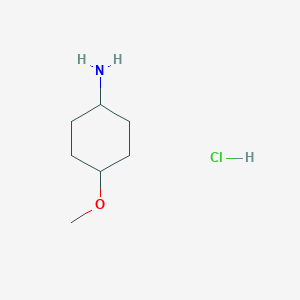

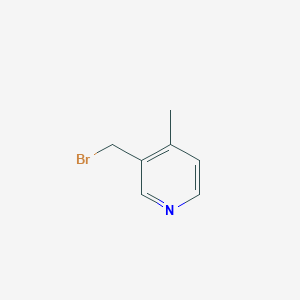

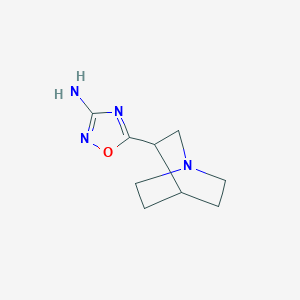

GW69A est synthétisé par une série de réactions chimiques impliquant la formation d'une structure dihydroimidazolo-amide symétrique. La synthèse implique généralement les étapes suivantes :

Formation du cycle imidazolo : Cette étape implique la réaction d'amines appropriées avec des aldéhydes ou des cétones pour former le cycle imidazolo.

Amidation : Le cycle imidazolo est ensuite soumis à des réactions d'amidation pour introduire les groupes amide.

Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour atteindre une pureté élevée

Méthodes de production industrielle

La production industrielle de GW69A suit des voies de synthèse similaires mais à plus grande échelle. Le procédé implique :

Synthèse en masse : De grandes quantités de matières premières sont mises en réaction dans des réacteurs industriels.

Purification : Le produit brut est purifié en utilisant des techniques de chromatographie ou de cristallisation à l'échelle industrielle.

Contrôle de la qualité : Le produit final subit un contrôle qualité rigoureux pour s'assurer qu'il répond aux normes de pureté requises

Analyse Des Réactions Chimiques

Types de réactions

GW69A subit principalement les types de réactions suivants :

Réactions d'inhibition : Il inhibe l'activité de la sphingomyélinase neutre en se liant à l'enzyme de manière non compétitive.

Réactions de liaison : GW69A se lie à des cibles moléculaires spécifiques, affectant leur activité

Réactifs et conditions courants

Sphingomyélinase neutre : GW69A est utilisé dans des réactions impliquant la sphingomyélinase neutre dans des conditions physiologiques.

Études sur les exosomes : Il est utilisé dans des études impliquant la synthèse et la libération d'exosomes, souvent dans des conditions de culture cellulaire

Principaux produits formés

Le principal produit formé par la réaction de GW69A avec la sphingomyélinase neutre est le complexe enzymatique inhibé. Cette inhibition empêche l'hydrolyse de la sphingomyéline en céramide .

Applications de la recherche scientifique

GW69A a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier l'inhibition de la sphingomyélinase neutre et ses effets sur le métabolisme des lipides.

Biologie : Employé dans des études liées à la synthèse et à la libération des exosomes, ainsi que dans des investigations sur les voies de signalisation des sphingolipides.

Médecine : Exploré pour ses applications thérapeutiques potentielles dans les maladies impliquant un métabolisme des sphingolipides dysrégulé, telles que le cancer et les maladies neurodégénératives.

Industrie : Utilisé dans le développement d'outils de recherche et d'essais pour étudier l'activité de la sphingomyélinase

Mécanisme d'action

GW69A exerce ses effets en inhibant sélectivement la sphingomyélinase neutre. Le composé se lie à l'enzyme de manière non compétitive, empêchant l'hydrolyse de la sphingomyéline en céramide. Cette inhibition affecte divers processus cellulaires, notamment la synthèse et la libération des exosomes, ainsi que les voies de signalisation des sphingolipides .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide N-(p-amylcinnamoyl) Anthranilique : Un autre inhibiteur de la sphingomyélinase neutre.

Lansoprazole sodique : Utilisé dans des études liées à l'inhibition de la sphingomyélinase.

FIPI : Un inhibiteur de la phospholipase avec des applications similaires

Unicité

GW69A est unique par sa forte sélectivité et son inhibition non compétitive de la sphingomyélinase neutre. Contrairement à d'autres inhibiteurs, il n'affecte pas la sphingomyélinase acide même à des concentrations élevées, ce qui en fait un outil précieux pour des études spécifiques impliquant la sphingomyélinase neutre .

Propriétés

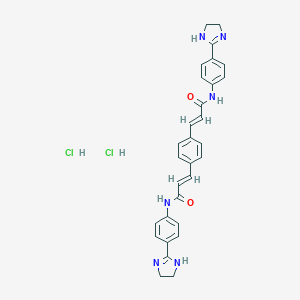

IUPAC Name |

(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N6O2.2ClH/c37-27(35-25-11-7-23(8-12-25)29-31-17-18-32-29)15-5-21-1-2-22(4-3-21)6-16-28(38)36-26-13-9-24(10-14-26)30-33-19-20-34-30;;/h1-16H,17-20H2,(H,31,32)(H,33,34)(H,35,37)(H,36,38);2*1H/b15-5+,16-6+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFKAZDTKIKLKT-CLEIDKRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)C=CC(=O)NC4=CC=C(C=C4)C5=NCCN5.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1NC(=NC1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)/C=C/C(=O)NC4=CC=C(C=C4)C5=NCCN5.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

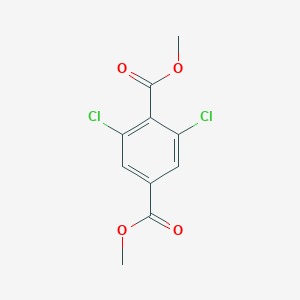

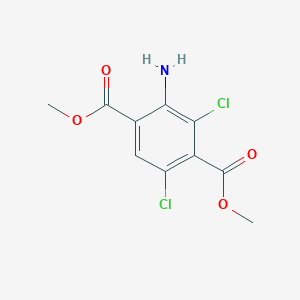

Molecular Formula |

C30H30Cl2N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

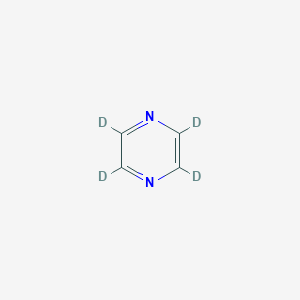

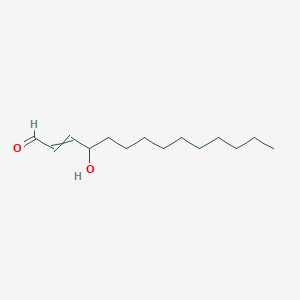

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.